molecular formula C8H16N2O6 B13772976 2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate CAS No. 85391-60-2

2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate

Cat. No.: B13772976
CAS No.: 85391-60-2
M. Wt: 236.22 g/mol
InChI Key: CPYIJCPBCADBDS-UHFFFAOYSA-N
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Description

2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate is a chemical compound with the molecular formula C8H16N2O6. It is a type of carbamate, which is a category of organic compounds derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate typically involves the reaction of isopropyl alcohol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 40-200°C and a pressure range of 0.2-1.0 MPa .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The raw materials, including isopropyl alcohol and phosgene, are fed into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation and crystallization processes to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on the context. It can also interact with cellular membranes and proteins, affecting their function and activity. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyisopropyl 2-hydroxypropyl bicarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its dual hydroxyl groups make it particularly versatile in various chemical reactions and applications, setting it apart from other carbamates .

Properties

CAS No.

85391-60-2

Molecular Formula

C8H16N2O6

Molecular Weight

236.22 g/mol

IUPAC Name

[carboxy(1-hydroxypropan-2-yl)amino]-(2-hydroxypropyl)carbamic acid

InChI

InChI=1S/C8H16N2O6/c1-5(4-11)10(8(15)16)9(7(13)14)3-6(2)12/h5-6,11-12H,3-4H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

CPYIJCPBCADBDS-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C(=O)O)N(C(C)CO)C(=O)O)O

Origin of Product

United States

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